Metyrapone

Descripción general

Descripción

La metirapona es un compuesto sintético que se utiliza principalmente como agente de diagnóstico y fármaco terapéutico. Es conocida por su papel en el diagnóstico de la insuficiencia suprarrenal y el tratamiento del síndrome de Cushing, una condición caracterizada por la producción excesiva de cortisol . La metirapona funciona inhibiendo la enzima esteroide 11-beta-monooxigenasa, que es crucial en la biosíntesis de cortisol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

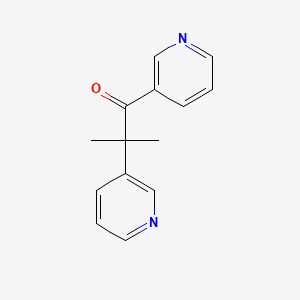

La metirapona se sintetiza mediante un proceso químico de varios pasos. La síntesis comienza con la reacción de 3-piridinocarboxaldehído con acetona en presencia de una base para formar 2-metil-1,2-di(piridin-3-il)propan-1-ona . Las condiciones de reacción suelen implicar el uso de disolventes como etanol o metanol y una base como hidróxido de sodio o hidróxido de potasio. La reacción se lleva a cabo a temperatura ambiente y se monitoriza mediante técnicas como la cromatografía en capa fina.

Métodos de producción industrial

En entornos industriales, la producción de metirapona implica reactores químicos a gran escala donde las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El proceso incluye pasos como la cristalización y la purificación para garantizar que el producto final cumpla con las normas farmacéuticas .

Análisis De Reacciones Químicas

Photochemical Reactions

Metyrapone undergoes efficient α-cleavage via its nπ* triplet state when exposed to UV light, forming reactive acyl and alkyl radicals. This process dominates its photodegradation pathway .

Key Photolysis Products

| Solvent | Major Products (% Yield) | Minor Products |

|---|---|---|

| Water | Polymeric material (50%), Nicotinic acid (15%) | 3-Isopropylpyridine (2.5%) |

| Methanol | 2,3-Di(3-pyridyl)-2,3-dimethylbutane (30%) | 3-(1-Methylethenyl)pyridine (4%) |

| Acetonitrile | Pyridine-3-carbaldehyde (25%) | 3-(1-Hydroxy-1-methylethyl)pyridine (6%) |

| Cyclohexane | 3-Isopropylpyridine (80%) | Bibenzyl derivatives (15%) |

Mechanistic Insights :

-

The acyl radical (from α-cleavage) reacts with solvent or undergoes disproportionation, forming aldehydes (e.g., pyridine-3-carbaldehyde) .

-

The alkyl radical couples with pyridine rings or abstracts hydrogen, yielding polymeric material or alkylpyridines .

-

Quantum yield of decomposition: 0.44 in deaerated cyclohexane .

Metabolic Reactions

This compound is primarily metabolized in the liver through reductive and conjugative pathways .

Enzymatic Interactions

This compound modulates cytochrome P450 (CYP) activity through inhibition and induction .

Key Enzyme Effects

Inhibition Dynamics :

Stability and Solvent Effects

Aplicaciones Científicas De Investigación

Clinical Applications

-

Cushing's Syndrome

- Treatment : Metyrapone is effective in controlling hypercortisolemia in patients with Cushing's syndrome. A multicenter study involving 195 patients demonstrated significant reductions in serum cortisol levels after treatment with this compound. The study reported that 55% of patients achieved control over their cortisol levels after treatment, with a median duration of therapy being 8 months .

- Case Study Insights : In a retrospective analysis, patients showed marked improvements in biochemical parameters, including a reduction in mean serum cortisol levels from 722.9 nmol/L to 348.6 nmol/L (P < .0001) after treatment .

-

Adrenal Insufficiency

- Diagnostic Tool : this compound is utilized to assess the integrity of the hypothalamic-pituitary-adrenal (HPA) axis. The this compound test helps determine the adrenal glands' ability to respond to stress by measuring the increase in ACTH and cortisol precursors following administration .

- Research Findings : A prospective study found that this compound administration led to significant changes in 11-deoxycortisol and ACTH levels, indicating its utility in diagnosing secondary and tertiary adrenal insufficiency .

-

Hyperaldosteronism

- This compound can also be beneficial for managing conditions characterized by excessive aldosterone production, as it helps restore hormonal balance by modulating adrenal steroidogenesis.

Comparative Studies

Recent research has compared this compound with other therapeutic agents such as osilodrostat for managing Cushing's syndrome. While both drugs demonstrated comparable efficacy, this compound showed a more pronounced reduction in urinary free cortisol levels over time .

Summary of Case Studies

Mecanismo De Acción

La metirapona ejerce sus efectos inhibiendo la enzima esteroide 11-beta-monooxigenasa, que participa en el paso final de la biosíntesis de cortisol en la corteza suprarrenal . Al bloquear esta enzima, la metirapona reduce la producción de cortisol y corticosterona, lo que lleva a un aumento en la secreción de hormona adrenocorticotrópica (ACTH) por parte de la glándula pituitaria . Este mecanismo se utiliza en pruebas de diagnóstico para evaluar la función del eje hipotálamo-hipófisis-suprarrenal .

Comparación Con Compuestos Similares

La metirapona es única en su inhibición específica de la esteroide 11-beta-monooxigenasa. Compuestos similares incluyen:

Aminoglutetimida: Otro inhibidor de la esteroidogénesis, pero inhibe múltiples enzimas en la vía de biosíntesis de esteroides.

Ketoconazol: Un agente antifúngico que también inhibe la esteroidogénesis pero tiene un espectro más amplio de inhibición enzimática.

La especificidad de la metirapona para la 11-beta-monooxigenasa la hace particularmente útil para fines de diagnóstico y aplicaciones terapéuticas específicas .

Actividad Biológica

Metyrapone, a selective inhibitor of the enzyme 11β-hydroxylase (CYP11B1), plays a significant role in the regulation of glucocorticoid synthesis. This compound is primarily used in the treatment of Cushing's syndrome (CS) and has been investigated for its broader biological activities, including its immunomodulatory effects and potential antidepressant properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound inhibits steroidogenesis by blocking the conversion of 11-deoxycorticosterone to corticosterone, thereby reducing cortisol production. Its inhibitory effect on CYP11B1 is characterized by an IC50 value of approximately 7.83 μM . Additionally, this compound also affects other cytochrome P450 enzymes, including CYP3A4, which may contribute to its pharmacological profile .

Treatment of Cushing's Syndrome

This compound is primarily indicated for managing hypercortisolism in patients with Cushing's syndrome. A multicenter retrospective study involving 195 patients demonstrated significant reductions in cortisol levels following this compound therapy:

| Measurement | Initial Value (nmol/L) | Final Value (nmol/L) | p-value |

|---|---|---|---|

| Mean Serum Cortisol Day-Curve | 722.9 | 348.6 | < .0001 |

| 9 AM Serum Cortisol | 882.9 | 491.1 | < .0001 |

| 24-hour Urinary Free Cortisol | 1483 | 452.6 | .003 |

Overall, biochemical control was achieved in approximately 75% of cases treated with this compound monotherapy . Adverse effects were reported in about 25% of patients, primarily mild gastrointestinal disturbances and dizziness .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of this compound. In animal models, this compound treatment resulted in a 41% reduction in thymus weight and a 48% decrease in splenic lymphocyte numbers, indicating its potential impact on immune function . These findings suggest that this compound may alter immune responses by modulating lymphocyte populations.

Antidepressant Potential

This compound has also been investigated for its potential antidepressant effects. In a double-blind study involving eight patients with depression, it exhibited positive outcomes on depressive symptoms . However, further research is necessary to establish its efficacy and mechanism in this context.

Case Studies

-

Case Study: Efficacy in Cushing's Syndrome

- A patient with Cushing's syndrome experienced significant cortisol reduction after initiating this compound therapy. Initial cortisol levels were recorded at 900 nmol/L , which decreased to 350 nmol/L after three months of treatment.

- The patient reported improved quality of life and symptom relief during follow-up visits.

-

Case Study: Immunological Impact

- In a study involving rats subjected to stress tests, this compound administration led to altered gene expression related to glucocorticoid receptors (GR) and mineralocorticoid receptors (MR). The drug attenuated stress-induced increases in plasma cortisol levels while affecting transcriptional activity differentially across target genes such as Fkbp5 and Per1 .

Propiedades

IUPAC Name |

2-methyl-1,2-dipyridin-3-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-14(2,12-6-4-8-16-10-12)13(17)11-5-3-7-15-9-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLBFSROUSIWMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=CC=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023314 | |

| Record name | Metyrapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metyrapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4), Sparingly soluble, SOL IN METHANOL & CHLOROFORM, 4.27e-01 g/L | |

| Record name | SID47193698 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Metyrapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METYRAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metyrapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The pharmacological effect of Metopirone is to reduce cortisol and corticosterone production by inhibiting the 11-ß-hydroxylation reaction in the adrenal cortex. Removal of the strong inhibitory feedback mechanism exerted by cortisol results in an increase in adrenocorticotropic hormone (ACTH) production by the pituitary. With continued blockade of the enzymatic steps leading to production of cortisol and corticosterone, there is a marked increase in adrenocortical secretion of their immediate precursors, 11-desoxycortisol and desoxycorticosterone, which are weak suppressors of ACTH release, and a corresponding elevation of these steroids in the plasma and of their metabolites in the urine. These metabolites are readily determined by measuring urinary 17-hydroxycorticosteroids (17-OHCS) or 17-ketogenic steroids (17-KGS). Because of these actions, metopirone is used as a diagnostic test, with urinary 17-OHCS measured as an index of pituitary ACTH responsiveness. Metopirone may also suppress biosynthesis of aldosterone, resulting in a mild natriuresis., METYRAPONE REDUCES CORTISOL PRODUCTION BY INHIBITION OF 11BETA-HYDROXYLATION REACTION. BIOSYNTHETIC PROCESS IS TERMINATED @ 11DESOXYCORTISOL... IN NORMAL PERSON...INCR IN ACTH RELEASE FOLLOWS, & SECRETION OF 11DESOXYCORTISOL...ACCELERATED., ORAL ADMIN OF 250 MG/SQ M BODY SURFACE INCR PLASMA CONCN OF GLUCOSE & GROWTH HORMONE IN CHILDREN., @ LOW DOSES PGE2 & PGF2ALPHA RELEASE WERE STIMULATED. @ HIGHER DOSES PGF2ALPHA RELEASE WAS INHIBITED. | |

| Record name | Metyrapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METYRAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ETHER & PENTANE, WHITE TO LIGHT AMBER, FINE CRYSTALLINE POWDER | |

CAS No. |

54-36-4 | |

| Record name | Metyrapone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metyrapone [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metyrapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | metyrapone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | metyrapone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metyrapone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metyrapone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METYRAPONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS9KD92H6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METYRAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metyrapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50-51 °C, 50.5 °C | |

| Record name | Metyrapone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METYRAPONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metyrapone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.